Antiproliferative Potency Advantage over Mukonine in Colorectal and Breast Cancer Models
Clausine E exhibits significantly higher antiproliferative potency than the structurally related analog mukonine against multiple human cancer cell lines. Direct head‑to‑head comparison in the same study demonstrates that Clausine E inhibits HCT‑116 colorectal cancer cell growth with an IC50 of 1.9 μM, whereas mukonine shows an IC50 of 4.8 μM under identical conditions [1]. Against MCF‑7 breast cancer cells, Clausine E displays an IC50 of 0.6 μM, compared to 21 μM for mukonine—a 35‑fold difference in potency [1]. Against Mes‑sa sarcoma cells, Clausine E (IC50 35 μM) is approximately 2.3‑fold more potent than mukonine (IC50 80 μM) [1]. These data establish Clausine E as the more potent antiproliferative agent among 1‑oxygenated carbazole alkaloids in these cell lines.
| Evidence Dimension | Antiproliferative IC50 (μM) |
|---|---|
| Target Compound Data | HCT‑116: 1.9 μM; MCF‑7: 0.6 μM; Mes‑sa: 35 μM |
| Comparator Or Baseline | Mukonine: HCT‑116 4.8 μM; MCF‑7 21 μM; Mes‑sa 80 μM |
| Quantified Difference | HCT‑116: 2.5‑fold more potent; MCF‑7: 35‑fold more potent; Mes‑sa: 2.3‑fold more potent |
| Conditions | 72 h incubation; resazurin microplate assay [1] |
Why This Matters
Clausine E's superior potency in colorectal and breast cancer models directly impacts assay sensitivity requirements and dosing regimens, making it the preferred choice for studies where maximal antiproliferative effect is required.
- [1] Liger, F., Popowycz, F., Besson, T., Picot, L., Galmarini, C. M., & Joseph, B. (2007). Synthesis and antiproliferative activity of clausine E, mukonine, and koenoline bioisosteres. Bioorganic & Medicinal Chemistry, 15(16), 5615-5619. View Source
